

Technical Support Center: Overcoming Aztreonam Inactivation by Extended-Spectrum Beta-Lactamases

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Compound of Interest		
Compound Name:	Aztreonam	
Cat. No.:	B1174560	Get Quote

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on overcoming the inactivation of **aztreonam** by extended-spectrum beta-lactamases (ESBLs).

Frequently Asked Questions (FAQs)

Q1: Why is **aztreonam** ineffective against many ESBL-producing Gram-negative bacteria?

Aztreonam, a monobactam antibiotic, is typically stable against metallo- β -lactamases (MBLs). However, it is susceptible to hydrolysis and inactivation by many extended-spectrum β -lactamases (ESBLs)[1][2][3][4][5][6]. ESBLs are enzymes that can break down the β -lactam ring of many penicillin and cephalosporin antibiotics, and they also have activity against **aztreonam**[3][4][5][6]. The co-production of ESBLs in MBL-producing organisms can therefore lead to **aztreonam** resistance, limiting its therapeutic utility[1][2].

Q2: How do β -lactamase inhibitors restore **aztreonam** activity?

β-lactamase inhibitors, such as avibactam, clavulanate, tazobactam, and newer agents like zidebactam, nacubactam, and taniborbactam, can protect **aztreonam** from degradation by ESBLs.[7][8][9][10][11] These inhibitors bind to the active site of the β-lactamase, preventing it from hydrolyzing **aztreonam**.[12] This allows **aztreonam** to reach its target, the penicillin-binding proteins (PBPs), and exert its antibacterial effect.[12] Avibactam, a non-β-lactam β-



lactamase inhibitor, is particularly effective as it can inhibit a broad spectrum of serine β-lactamases, including Ambler class A (ESBLs and KPC), class C (AmpC), and some class D (OXA-48-like) enzymes.[7][13]

Q3: What is the rationale for combining aztreonam with avibactam?

The combination of **aztreonam** and avibactam (ATM-AVI) is a promising therapeutic option for infections caused by multidrug-resistant Gram-negative bacteria, especially those producing both MBLs and serine-β-lactamases (like ESBLs).[14][15][16] **Aztreonam** is stable against MBLs, while avibactam inactivates the serine-β-lactamases that would otherwise degrade **aztreonam**.[13][16][17] This combination effectively restores the activity of **aztreonam** against these highly resistant pathogens.[15][17]

Q4: What are the known mechanisms of resistance to the **aztreonam**-avibactam combination?

Resistance to **aztreonam**-avibactam, though currently rare, can emerge through various mechanisms.[18][19] These can include:

- Mutations in Penicillin-Binding Protein 3 (PBP3): Alterations in the target of **aztreonam** can reduce its binding affinity.[18][19]
- Overexpression of β -lactamases: Increased production of certain β -lactamases, such as AmpC, can overcome the inhibitory effect of avibactam.[18][20]
- Efflux pump overexpression: Increased activity of efflux pumps can actively transport the drug out of the bacterial cell.[21]
- Porin mutations: Changes in outer membrane porins can reduce the influx of the drug into the bacterium.[18]

Troubleshooting Guides

Problem 1: High Minimum Inhibitory Concentrations (MICs) of **aztreonam** against known ESBL-producing isolates in vitro.

• Possible Cause 1: Co-production of other β -lactamases. The isolate may be producing other β -lactamases that are not effectively inhibited by the chosen inhibitor. For example, some

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ESBL-producing organisms also produce metallo-β-lactamases (MBLs) or certain OXA-type carbapenemases that can contribute to resistance.

- Troubleshooting Step: Characterize the full β-lactamase profile of the isolate using molecular methods (e.g., PCR, whole-genome sequencing) to identify all resistance genes present.
- Possible Cause 2: Suboptimal β-lactamase inhibitor concentration. The concentration of the β-lactamase inhibitor used in the assay may be insufficient to inactivate the amount of ESBL produced by the isolate.
 - Troubleshooting Step: Perform synergy testing with varying concentrations of the βlactamase inhibitor to determine the optimal concentration for restoring aztreonam susceptibility.
- Possible Cause 3: Presence of other resistance mechanisms. As mentioned in the FAQs, resistance can be multifactorial.
 - Troubleshooting Step: Investigate other potential resistance mechanisms such as porin loss, efflux pump overexpression, or target site mutations.

Problem 2: Inconsistent results in aztreonam-avibactam susceptibility testing.

- Possible Cause 1: Variation in testing methodology. Different susceptibility testing methods (e.g., broth microdilution, disk diffusion, gradient strips) can sometimes yield slightly different results.[14][22]
 - Troubleshooting Step: Standardize the susceptibility testing method according to CLSI or EUCAST guidelines.[14] The broth disk elution (BDE) method has been described as a reliable method for testing this combination.[14][23]
- Possible Cause 2: Inoculum effect. A higher bacterial inoculum can sometimes lead to higher MIC values, particularly for β -lactam/ β -lactamase inhibitor combinations.
 - Troubleshooting Step: Ensure that the inoculum density is carefully controlled and standardized as per the recommended protocols for antimicrobial susceptibility testing.



- Possible Cause 3: Instability of the compounds. Improper storage or handling of aztreonam or the β-lactamase inhibitor can lead to degradation and reduced activity.
 - Troubleshooting Step: Follow the manufacturer's instructions for storage and handling of all antimicrobial agents and inhibitors. Prepare fresh solutions for each experiment.

Data Presentation

Table 1: In Vitro Activity of **Aztreonam** in Combination with Novel β -Lactamase Inhibitors against Metallo- β -Lactamase (MBL)-Producing Enterobacterales.

Combination	Susceptibility Rate (%)	Reference
Aztreonam/Avibactam	70.3	[10]
Aztreonam/Nacubactam	84.4	[10]
Aztreonam/Taniborbactam	75.0	[10]
Aztreonam/Zidebactam	98.4	[10]

Table 2: Clinical Efficacy of Aztreonam-Avibactam in Phase 3 REVISIT Study.



Infection Type	Treatment Arm	Clinical Cure Rate (%)	All-Cause 28- Day Mortality Rate (%)	Reference
Complicated Intra-Abdominal Infections (cIAI)	Aztreonam- Avibactam ± Metronidazole	76.4	1.9	[25][26]
Meropenem ± Colistin	74.0	2.9	[25][26]	
Hospital- Acquired/Ventilat or-Associated Pneumonia (HAP/VAP)	Aztreonam- Avibactam ± Metronidazole	45.9	10.8	[25][26]
Meropenem ± Colistin	41.7	19.4	[25][26]	

Experimental Protocols

Protocol 1: Broth Microdilution Susceptibility Testing for Aztreonam-Avibactam

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Materials:

- Cation-adjusted Mueller-Hinton broth (CAMHB)
- Aztreonam analytical standard
- Avibactam analytical standard (or other inhibitor of interest)
- 96-well microtiter plates
- Bacterial isolates to be tested



- 0.5 McFarland standard
- Spectrophotometer

Procedure:

- Prepare Stock Solutions: Prepare stock solutions of aztreonam and avibactam in a suitable solvent according to the manufacturer's instructions.
- Prepare Drug Dilutions:
 - Prepare serial twofold dilutions of **aztreonam** in CAMHB in the microtiter plates.
 - Prepare a solution of avibactam at a fixed concentration (typically 4 μg/mL) in CAMHB.
 - Add the avibactam solution to the wells containing the aztreonam dilutions.
- Prepare Bacterial Inoculum:
 - From a fresh culture plate, suspend several colonies of the test organism in sterile saline to match the turbidity of a 0.5 McFarland standard.
 - Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x
 10^5 CFU/mL in the microtiter plate wells.
- Inoculation and Incubation:
 - Inoculate each well of the microtiter plate with the prepared bacterial suspension.
 - Include a growth control well (no antimicrobial) and a sterility control well (no bacteria).
 - Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
- Reading the MIC: The MIC is the lowest concentration of aztreonam, in the presence of the fixed concentration of avibactam, that completely inhibits visible bacterial growth.

Protocol 2: Broth Disk Elution Method for Aztreonam-Avibactam Susceptibility Testing

This method is an alternative to broth microdilution and is also recognized by CLSI.[14][23]



Materials:

- Mueller-Hinton broth
- Sterile test tubes
- Aztreonam (30 μg) and Ceftazidime-avibactam (30/20 μg) disks
- Bacterial isolates to be tested
- 0.5 McFarland standard

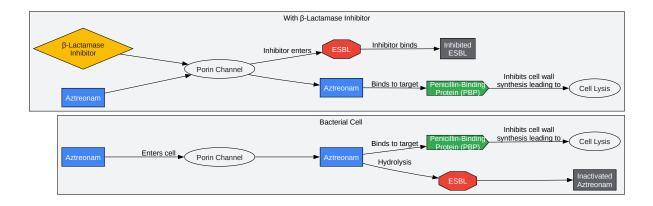
Procedure:

- Prepare Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
- Prepare Test Tubes:
 - Tube 1 (Growth Control): 2 mL of Mueller-Hinton broth.
 - Tube 2 (Aztreonam Control): 2 mL of Mueller-Hinton broth + one aztreonam disk.
 - Tube 3 (Ceftazidime-Avibactam Control): 2 mL of Mueller-Hinton broth + one ceftazidimeavibactam disk.
 - Tube 4 (Combination Test): 2 mL of Mueller-Hinton broth + one aztreonam disk + one ceftazidime-avibactam disk.
- Elution and Inoculation:
 - Allow the disks to elute in the broth for 30 minutes at room temperature.
 - $\circ~$ Add 12 μL of the 0.5 McFarland adjusted inoculum to each tube.
- Incubation: Incubate the tubes at 35°C ± 2°C for 16-20 hours.
- Interpretation:
 - Susceptible: Turbidity (growth) in tubes 1, 2, and 3, but no turbidity (no growth) in tube 4.



• Resistant: Turbidity in all four tubes.

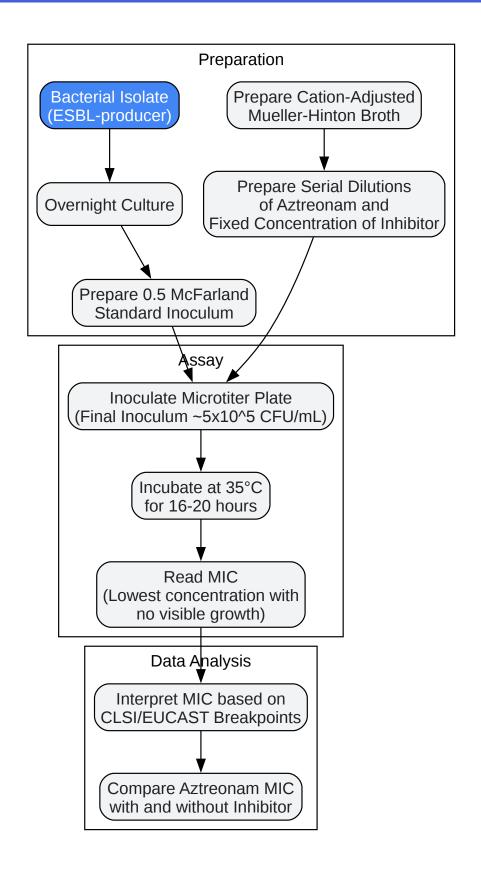
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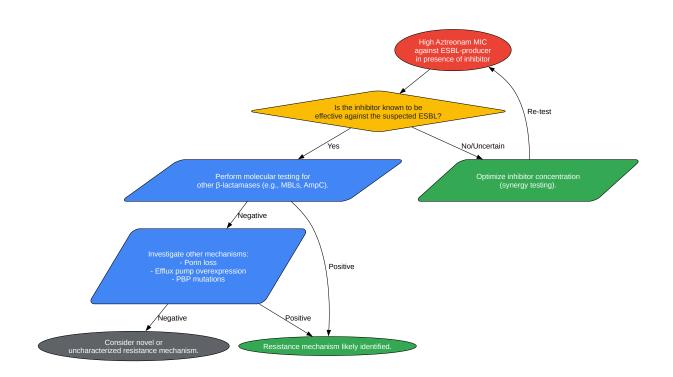
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Caption: Mechanism of **aztreonam** inactivation by ESBL and restoration of activity by a β -lactamase inhibitor.









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